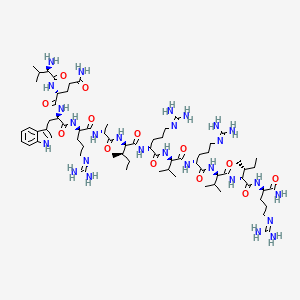
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is characterized by the presence of D-amino acids, which are the mirror images of the naturally occurring L-amino acids. The sequence includes D-valine, D-glutamine, D-tryptophan, D-arginine, D-alanine, and D-isoleucine. The peptide is capped with an amide group at the C-terminus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first D-amino acid (D-valine) is attached to a solid resin through its carboxyl group.
Deprotection: The amino group of the attached D-amino acid is deprotected to allow for the addition of the next D-amino acid.
Coupling: The next D-amino acid (D-glutamine) is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent D-amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and fully deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of kynurenine from tryptophan.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2: has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways in diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing downstream signaling pathways. The presence of D-amino acids may enhance the stability and resistance of the peptide to enzymatic degradation, prolonging its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-OH: Similar sequence but with a free carboxyl group at the C-terminus.
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Lys-NH2: Similar sequence but with D-lysine instead of D-arginine.
H-L-Val-L-Gln-L-Trp-L-Arg-L-Ala-L-Ile-L-Arg-L-Val-L-Arg-L-Val-L-Ile-L-Arg-NH2: Similar sequence but composed of L-amino acids.
Uniqueness
The uniqueness of H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 lies in its composition of D-amino acids, which confer enhanced stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications where prolonged activity is desired.
Eigenschaften
Molekularformel |
C70H123N27O13 |
|---|---|
Molekulargewicht |
1550.9 g/mol |
IUPAC-Name |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C70H123N27O13/c1-12-37(9)53(96-56(100)39(11)87-57(101)44(23-17-29-83-68(76)77)89-61(105)48(32-40-33-86-42-21-15-14-20-41(40)42)93-58(102)47(26-27-49(71)98)90-62(106)50(72)34(3)4)66(110)92-46(25-19-31-85-70(80)81)60(104)94-51(35(5)6)63(107)91-45(24-18-30-84-69(78)79)59(103)95-52(36(7)8)64(108)97-54(38(10)13-2)65(109)88-43(55(73)99)22-16-28-82-67(74)75/h14-15,20-21,33-39,43-48,50-54,86H,12-13,16-19,22-32,72H2,1-11H3,(H2,71,98)(H2,73,99)(H,87,101)(H,88,109)(H,89,105)(H,90,106)(H,91,107)(H,92,110)(H,93,102)(H,94,104)(H,95,103)(H,96,100)(H,97,108)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-/m1/s1 |
InChI-Schlüssel |
CBVQZQNUQMZQFC-MINUYDICSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




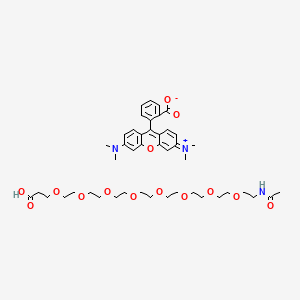
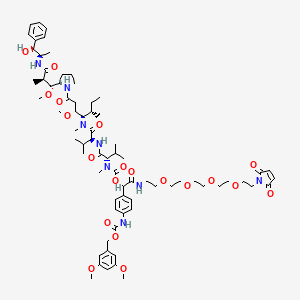
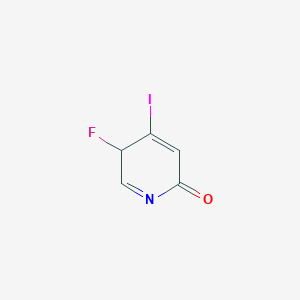
![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)

![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)


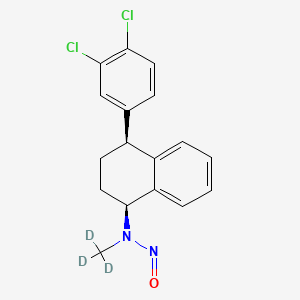
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)
